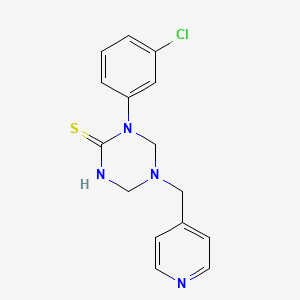![molecular formula C16H18N4O3S B10944808 3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944808.png)
3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an isoxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 4-methylbenzyl hydrazine with an appropriate diketone under acidic conditions.
Formation of the Isoxazole Ring: The pyrazole intermediate is then reacted with hydroxylamine hydrochloride and a suitable aldehyde to form the isoxazole ring.
Sulfonamide Formation: Finally, the isoxazole intermediate is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
- 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
- 3,5-Dimethyl-4-methoxybenzonitrile
Uniqueness
3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both pyrazole and isoxazole rings, along with the sulfonamide group, allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C16H18N4O3S/c1-11-4-6-14(7-5-11)9-20-10-15(8-17-20)19-24(21,22)16-12(2)18-23-13(16)3/h4-8,10,19H,9H2,1-3H3 |
InChI Key |
VPVIRRRZFJSBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(ON=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-chloro-6-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B10944734.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10944736.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10944749.png)
![(5E)-5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944755.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]propanehydrazide](/img/structure/B10944760.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944768.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10944769.png)

![N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10944784.png)
![1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B10944786.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10944794.png)
![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944801.png)

![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10944811.png)
